6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol It is a derivative of benzoisoxazole, featuring an acetamido group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-nitrobenzyl derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of an amino group present on the benzoisoxazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido and carboxylic acid groups play crucial roles in binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole-3-carboxylic acid: Lacks the acetamido group, which may result in different chemical and biological properties.
6-Aminobenzo[d]isoxazole-3-carboxylic acid: Contains an amino group instead of an acetamido group, leading to variations in reactivity and applications.
6-Methylbenzo[d]isoxazole-3-carboxylic acid:
Uniqueness
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer specific reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-acetamido-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(13)11-6-2-3-7-8(4-6)16-12-9(7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) |
InChI Key |
SUYVXXQCMUTBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)O |
Origin of Product |
United States |
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